molecular formula C12H7F2NO B11888258 5-(3,4-Difluorophenyl)nicotinaldehyde CAS No. 1346691-73-3

5-(3,4-Difluorophenyl)nicotinaldehyde

Cat. No.: B11888258
CAS No.: 1346691-73-3
M. Wt: 219.19 g/mol
InChI Key: RYSCSBIIISEDKI-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)nicotinaldehyde is a high-value fluorinated nicotinaldehyde derivative designed for advanced research and development. This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with applications in material science and medicinal chemistry. In materials science, nicotinaldehyde-based derivatives are prominent in the development of organic optoelectronic materials. They act as key precursors for synthesizing organic semiconductors used in organic solar cells (OSCs) and are investigated for their non-linear optical (NLO) properties . The difluorophenyl moiety can enhance these properties by influencing the molecular packing and electronic characteristics. In pharmaceutical and biological research, the core nicotinaldehyde structure has been identified as a novel precursor in nicotinamide adenine dinucleotide (NAD) biosynthesis. Studies show that nicotinaldehyde can replenish intracellular NAD levels in cancer cells, modulating the efficacy of NAD-lowering anti-cancer therapies . This highlights its relevance in metabolic and oncological research. The compound is also a key intermediate in synthetic routes, including Suzuki-Miyaura cross-coupling reactions, which are widely used to create biaryl structures prevalent in many active pharmaceutical ingredients . Handling and Safety: This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346691-73-3

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

5-(3,4-difluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-7H

InChI Key

RYSCSBIIISEDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2)C=O)F)F

Origin of Product

United States

Synthetic Methodologies for 5 3,4 Difluorophenyl Nicotinaldehyde and Analogous Arylnicotinaldehydes

Convergent and Linear Synthesis Pathways

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon (C-C) bonds, particularly in the creation of biaryl compounds. nih.gov This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. libretexts.org It is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the stability of the organoboron reagents in the presence of air and water. nih.govtcichemicals.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a bromopyridine derivative) to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent (e.g., the difluorophenyl group) is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic fragments are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgorganic-chemistry.org

The synthesis of 5-aryl nicotinic acid derivatives via the Suzuki-Miyaura reaction commonly employs a halogenated pyridine (B92270) ring as one of the coupling partners. 5-Bromonicotinic acid or its derivatives (esters, amides) are ideal precursors. The bromine atom at the 5-position of the pyridine ring serves as the site for the oxidative addition of the palladium catalyst. The reactivity of aryl halides in this reaction typically follows the trend: I > Br > OTf >> Cl. tcichemicals.com Using a bromo-derivative provides a good balance of reactivity and stability for the starting material. The nicotinic acid functional group, or a protected version of it, is generally well-tolerated under the mild conditions of the Suzuki coupling. tcichemicals.com

The second key component in the convergent synthesis is an organoboron reagent. For the target molecule, 3,4-difluorophenylboronic acid is the specific reagent used. Arylboronic acids are particularly advantageous for Suzuki-Miyaura couplings because they are generally stable, crystalline solids that are less toxic and more environmentally benign than other organometallic reagents, such as organotins (used in Stille coupling) or organozincs (used in Negishi coupling). libretexts.org The presence of the electron-withdrawing fluorine atoms on the phenyl ring does not typically inhibit the coupling reaction and can be crucial for the desired properties of the final product.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection and optimization of several reaction components: the palladium catalyst (precursor and ligand), the base, and the solvent system.

Catalyst System: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladium-ligand complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgorganic-synthesis.com The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Phosphine-based ligands are common, ranging from simple triphenylphosphine (PPh₃) to more sterically bulky and electron-rich ligands that can enhance catalytic activity, allowing for lower catalyst loadings and shorter reaction times. researchgate.net

Base: A base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., sodium carbonate, Na₂CO₃; potassium carbonate, K₂CO₃), phosphates (e.g., potassium phosphate, K₃PO₄), and fluorides (e.g., cesium fluoride, CsF). organic-synthesis.comresearchgate.net The base's strength, solubility, and nature of the cation can all influence the outcome.

Solvent: The solvent system must be capable of dissolving the various reagents and facilitating the reaction. Often, a mixture of an organic solvent and an aqueous solution of the base is used. Common organic solvents include tetrahydrofuran (THF), 1,4-dioxane, and 1,2-dimethoxyethane (DME). organic-synthesis.comchemicalbook.com

The table below summarizes typical components used for optimizing the Suzuki-Miyaura cross-coupling for the synthesis of 5-aryl-nicotinic acid derivatives.

ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄Source of the active Pd(0) catalyst. organic-synthesis.com
Ligand Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃)Stabilizes the catalyst and modulates reactivity. researchgate.net
Base Na₂CO₃, K₂CO₃, K₃PO₄, CsF, Ba(OH)₂Activates the boronic acid for transmetalation. organic-synthesis.com
Solvent Toluene/Water, Dioxane/Water, THF, DMESolubilizes reactants and facilitates the reaction phases. organic-synthesis.comchemicalbook.com

Aldehyde Group Introduction and Manipulation

Following the successful formation of the 5-(3,4-difluorophenyl)nicotinic acid core structure via Suzuki-Miyaura coupling, the final key transformation is the introduction of the aldehyde functional group. This requires the selective reduction of the carboxylic acid moiety.

Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids, leading to over-reduction to the corresponding primary alcohol. To achieve the desired aldehyde, a common strategy is to first convert the carboxylic acid into a derivative that is more readily and selectively reduced.

One such derivative is a Weinreb amide (N-methoxy-N-methylamide). An alternative, related strategy involves the formation of an amide with a heterocyclic amine, such as morpholine, to form a morpholinamide. These activated acid derivatives can then be treated with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures. The intermediate metal-chelated species formed is stable at low temperatures and collapses to the aldehyde only upon aqueous workup, thereby preventing over-reduction to the alcohol. This method provides a reliable and high-yielding route to the target 5-(3,4-Difluorophenyl)nicotinaldehyde from its corresponding nicotinic acid precursor.

Alternative Methods for Formyl Group Installation

The introduction of a formyl group onto the pyridine ring is a critical step in the synthesis of nicotinaldehyde derivatives. While traditional methods exist, a number of alternative strategies have been developed to enhance efficiency, functional group tolerance, and reaction conditions.

One prominent approach is the palladium-catalyzed formylation of aryl and heteroaryl bromides. This method utilizes a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specific phosphine ligand like di(1-adamantyl)-n-butylphosphine (cataCXium A). researchgate.net The reaction proceeds in the presence of a base, for instance, N,N,N′,N′-tetramethylethylenediamine (TMEDA), and uses synthesis gas (a mixture of carbon monoxide and hydrogen) at relatively low pressures. researchgate.net This protocol has demonstrated broad substrate scope and is effective even at low catalyst loadings. researchgate.net

Another strategy involves the use of formylating agents other than direct carbon monoxide. For example, N-formylsaccharin can serve as a CO source in a palladium-catalyzed reductive formylation in the presence of a silane like Et₃SiH. rsc.org Isocyanides have also been employed as a formyl source in palladium-catalyzed reactions with aryl halides, offering mild conditions and good functional group tolerance. organic-chemistry.orgacs.org Furthermore, carbon dioxide, in the presence of a reducing agent like hydrosilanes, can be utilized in rhodium-catalyzed or palladium-catalyzed formylation reactions of aryl halides. rsc.orgacs.org Glyoxylic acid has also been reported as a formyl source in a palladium-catalyzed decarboxylative formylation of aryl halides under oxygen. thieme-connect.com

Electrochemical methods present a modern alternative for formylation. An electrochemical protocol for the formylation of aryl halides has been developed using dimethylformamide (DMF) as both the solvent and the formyl source. rsc.org This method employs a nickel foam cathode and a magnesium sacrificial anode, offering mild reaction conditions and good scalability. rsc.org

For the direct C-H formylation of pyridines, a site-switchable method has been developed that allows for the installation of a formyl group at either the meta- or para-position. chinesechemsoc.orgchinesechemsoc.org This strategy utilizes acid-triggered oxazino pyridine/pyridinium (B92312) switching with masked formylation reagents like CHBr₃ or CH₃OH to achieve regioselectivity. chinesechemsoc.orgchinesechemsoc.org The Vilsmeier-Haack reaction is another classical yet effective method for the formylation of electron-rich aromatic and heterocyclic compounds, and its application has been extended to various pyridine-based systems. researchgate.net

The table below summarizes various alternative methods for formyl group installation.

MethodCatalyst/ReagentFormyl SourceKey Features
Palladium-catalyzed formylationPd(OAc)₂ / cataCXium ACO/H₂ (synthesis gas)Low catalyst loading, broad scope. researchgate.net
Palladium-catalyzed reductive formylationPalladium catalystN-formylsaccharin / Et₃SiHCO surrogate. rsc.org
Palladium-catalyzed formylationPalladium catalystIsocyanide / Et₃SiHMild conditions, good functional group tolerance. organic-chemistry.orgacs.org
Rhodium/Palladium-catalyzed formylationRhodium or Palladium catalystCO₂ / HydrosilaneUtilizes CO₂ as a C1 source. rsc.orgacs.org
Palladium-catalyzed decarboxylative formylationPalladium catalystGlyoxylic acidOxygen atmosphere. thieme-connect.com
Electrochemical formylationNi foam cathode / Mg anodeDMFMild conditions, scalable. rsc.org
Site-switchable C-H formylationAcid-triggered oxazino pyridineCHBr₃ or CH₃OHRegioselective (meta or para). chinesechemsoc.orgchinesechemsoc.org
Vilsmeier-Haack reactionVilsmeier reagent (POCl₃/DMF)DMFFor electron-rich systems. researchgate.net

One-Pot and Multicomponent Reaction Approaches for Nicotinaldehyde Derivatives

MCRs are defined as reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is particularly efficient for building molecular diversity and complexity. frontiersin.orgnih.gov A one-pot synthesis of 4-allyl-3-pyridinecarboxaldehyde, a nicotinaldehyde derivative, has been reported. researchgate.net This process involves a sequence of in situ protection of the aldehyde, ortho-lithiation, cuprate formation, allylation, and deprotection, all performed in a single reaction vessel. researchgate.net

The synthesis of highly substituted pyridines can also be achieved through one-pot, three-component reactions. For instance, heating an ethanolic solution of various aldehydes, thiols, and malononitrile in the presence of nanocrystalline magnesium oxide affords 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines in good yields. ias.ac.in Similarly, the Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. mdpi.com

The Biginelli reaction is another well-known three-component reaction that yields dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com While not directly producing nicotinaldehydes, the principles of such MCRs can be adapted for the synthesis of various heterocyclic scaffolds. The Ugi and Passerini reactions are other examples of powerful MCRs that are widely used in medicinal chemistry to generate diverse molecular libraries. nih.govbeilstein-journals.org

The table below provides examples of one-pot and multicomponent reactions relevant to the synthesis of pyridine derivatives.

Reaction TypeReactantsProduct TypeKey Features
One-pot synthesis3-Pyridinecarboxaldehyde, protecting agent, n-BuLi, CuCN, allyl bromide4-Allyl-3-pyridinecarboxaldehydeSequential in situ reactions. researchgate.net
Three-component reactionAldehyde, thiol, malononitrileHighly substituted pyridinesCatalyzed by nanocrystalline MgO. ias.ac.in
Hantzsch pyridine synthesisAldehyde, β-ketoester, ammoniaDihydropyridines/PyridinesClassic multicomponent reaction. mdpi.com
Biginelli reactionAldehyde, β-ketoester, urea/thioureaDihydropyrimidinonesAcid-catalyzed three-component reaction. mdpi.com

Purification and Characterization Techniques in Synthetic Pathways

Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification Techniques:

Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials, byproducts, and catalysts. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate and petroleum ether or dichloromethane and methanol. thieme-connect.comchemicalbook.com The polarity of the solvent system is optimized to achieve effective separation.

Extraction: Liquid-liquid extraction is frequently used during the work-up procedure to separate the product from the reaction mixture. This typically involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution (e.g., saturated sodium bicarbonate or brine). thieme-connect.comchemicalbook.com

Filtration: After extraction and drying of the organic layer with a drying agent like sodium sulfate or magnesium sulfate, filtration is performed to remove the drying agent. thieme-connect.com Filtration through a plug of celite can also be used to remove solid impurities. nih.gov

Centrifugation: In cases where a solid catalyst is used, such as nanocrystalline magnesium oxide, centrifugation can be employed to separate the catalyst from the reaction mixture. ias.ac.in

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for elucidating the structure of the synthesized compounds. Chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values provide detailed information about the chemical environment of the protons and carbons in the molecule. thieme-connect.comchemicalbook.comajgreenchem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which helps in determining the elemental composition. ias.ac.inajgreenchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For nicotinaldehyde derivatives, characteristic peaks for the aldehyde C=O stretch and C-H stretches of the aromatic rings would be expected. ajgreenchem.com

Melting Point (mp): For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound. ajgreenchem.com

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. ias.ac.in

The following table outlines the common purification and characterization techniques.

TechniquePurposeInformation Obtained
Purification
Column ChromatographySeparation of compoundsPure product isolated from impurities.
ExtractionWork-up and separationSeparation of organic and aqueous phases.
FiltrationRemoval of solidsRemoval of drying agents or solid impurities.
CentrifugationCatalyst separationSeparation of solid catalysts.
Characterization
NMR SpectroscopyStructure elucidationDetailed structural information (connectivity, chemical environment).
Mass SpectrometryMolecular weight determinationMolecular formula and fragmentation patterns.
IR SpectroscopyFunctional group identificationPresence of specific functional groups.
Melting PointPurity assessmentIndication of purity for solid compounds.
Thin-Layer ChromatographyReaction monitoring and purity checkQualitative assessment of reaction progress and purity.

Chemical Reactivity and Derivatization Pathways of 5 3,4 Difluorophenyl Nicotinaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, making it a versatile handle for synthesizing a wide array of derivatives.

The carbonyl carbon of the aldehyde group in 5-(3,4-Difluorophenyl)nicotinaldehyde is electrophilic and, therefore, susceptible to nucleophilic attack. This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of various functional groups. Hard nucleophiles, such as those found in organometallic reagents, readily add to the aldehyde. quimicaorganica.org

For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can attack the carbonyl carbon to yield, after an aqueous workup, secondary alcohols. The specific nature of the 'R' group introduced depends on the organometallic reagent used.

Table 1: Examples of Nucleophilic Addition Reactions

ReactantNucleophilic Reagent (Example)Intermediate (Alkoxide)Final Product (Secondary Alcohol)
This compoundMethylmagnesium bromide (CH₃MgBr)Magnesium bromoalkoxide of 1-(5-(3,4-difluorophenyl)pyridin-3-yl)ethanol1-(5-(3,4-Difluorophenyl)pyridin-3-yl)ethanol
This compoundPhenyllithium (C₆H₅Li)Lithium alkoxide of (5-(3,4-difluorophenyl)pyridin-3-yl)(phenyl)methanol(5-(3,4-Difluorophenyl)pyridin-3-yl)(phenyl)methanol

This table presents illustrative examples of potential reactions.

This compound readily undergoes condensation reactions with primary amines and other nitrogen-based nucleophiles to form compounds containing a carbon-nitrogen double bond. scispace.com These reactions are typically catalyzed by acid and are reversible. libretexts.org The optimal pH for these reactions is often mildly acidic, around 5, which is sufficient to protonate the hydroxyl group of the intermediate carbinolamine, facilitating the elimination of water, but not so acidic as to excessively protonate the amine nucleophile. scispace.comlibretexts.org

The most common of these reactions is the formation of an imine, or Schiff base, through reaction with a primary amine. masterorganicchemistry.comnih.gov Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. These reactions generally proceed through a two-step mechanism involving initial nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to form the C=N bond. scispace.com

Table 2: Condensation Reactions with Nitrogen Nucleophiles

ReactantNitrogen NucleophileProduct ClassProduct Name
This compoundAnilineImineN-phenyl-1-(5-(3,4-difluorophenyl)pyridin-3-yl)methanimine
This compoundHydroxylamineOximeThis compound oxime
This compoundHydrazineHydrazone(5-(3,4-Difluorophenyl)pyridin-3-yl)methanal hydrazone
This compound2,4-DinitrophenylhydrazineHydrazone1-(5-(3,4-difluorophenyl)pyridin-3-yl)-2-(2,4-dinitrophenyl)hydrazone

This table illustrates the expected products from condensation reactions.

The aldehyde functional group can be selectively reduced to a primary alcohol without affecting the aromatic pyridine (B92270) or difluorophenyl rings. This transformation is commonly achieved using hydride-based reducing agents.

Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. NaBH₄ is a milder reagent, often preferred for its selectivity and compatibility with protic solvents like ethanol (B145695) or methanol. LiAlH₄ is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. Both reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Table 3: Selective Reduction of the Aldehyde Group

ReactantReducing AgentSolvent (Typical)Product
This compoundSodium Borohydride (NaBH₄)Ethanol[5-(3,4-Difluorophenyl)pyridin-3-yl]methanol
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl Ether[5-(3,4-Difluorophenyl)pyridin-3-yl]methanol

The oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 5-(3,4-Difluorophenyl)nicotinic acid. This is a common transformation in organic synthesis. arabjchem.org

A variety of oxidizing agents can accomplish this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective. However, to maintain selectivity and avoid potential side reactions on the electron-rich rings or the pyridine nitrogen, milder and more controlled oxidation methods are often preferred. Reagents such as pyridinium (B92312) fluorochromate (PFC) or pyridinium chlorochromate (PCC) can be used, although PCC is typically known for stopping the oxidation of primary alcohols at the aldehyde stage, it can oxidize aldehydes to carboxylic acids under certain conditions. arabjchem.org Another method involves using silver oxide (Ag₂O) via the Tollens' reagent.

Control strategies focus on the choice of oxidant and reaction conditions (temperature, solvent, pH) to maximize the yield of the carboxylic acid while preventing over-oxidation or degradation of the starting material.

Table 4: Oxidation of the Aldehyde Group

ReactantOxidizing AgentProduct
This compoundPotassium Permanganate (KMnO₄)5-(3,4-Difluorophenyl)nicotinic acid
This compoundPyridinium Fluorochromate (PFC)5-(3,4-Difluorophenyl)nicotinic acid
This compoundSilver Oxide (Ag₂O) / Tollens' Reagent5-(3,4-Difluorophenyl)nicotinic acid

Reactions Involving the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org This inherent electronic property makes pyridine and its derivatives significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgquimicaorganica.org When such reactions do occur, they require more forcing conditions and the electrophile is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.orgyoutube.com

In the case of this compound, the pyridine ring is already substituted at positions 3 and 5.

At position 3: The nicotinaldehyde group (-CHO) is a meta-directing, deactivating group due to its electron-withdrawing resonance and inductive effects.

At position 5: The 3,4-difluorophenyl group is also deactivating towards the pyridine ring. The electronegative fluorine atoms exert a strong electron-withdrawing inductive effect.

The combination of the inherently deactivated pyridine ring and the presence of two electron-withdrawing substituents makes further electrophilic aromatic substitution on the pyridine core of this compound extremely challenging. Any potential electrophilic attack on the remaining open positions (2, 4, or 6) would be highly disfavored. Therefore, the potential for further functionalization via EAS on the pyridine ring is very low under standard electrophilic conditions.

Table 5: Electronic Effects of Substituents on the Pyridine Ring

PositionSubstituent GroupElectronic EffectImpact on EAS Reactivity
1Nitrogen AtomStrong -I (Inductive) Effect, -M (Mesomeric) EffectStrongly Deactivating
3Aldehyde (-CHO)Strong -I Effect, Strong -M EffectStrongly Deactivating
53,4-DifluorophenylStrong -I EffectStrongly Deactivating

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-poor aromatic systems, such as substituted pyridines. wikipedia.orgyoutube.com The pyridine nitrogen atom inherently reduces electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack. youtube.com In this compound, this effect is amplified by the strong electron-withdrawing nature of the formyl group at the C3 position and the difluorophenyl group at the C5 position.

For a classical SNAr reaction to proceed, a suitable leaving group, typically a halide, must be present at an activated position. chemistrysteps.com While the parent molecule lacks such a leaving group, its derivatives, such as a hypothetical 2-chloro-5-(3,4-difluorophenyl)nicotinaldehyde, would be highly activated for substitution. The attack of a nucleophile would occur at the carbon atom bearing the leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a critical factor for the success of the reaction. youtube.com

The regiochemistry of such a substitution is clear-cut, with the nucleophile displacing the leaving group. chemistrysteps.com A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can be employed in these transformations. chemistrysteps.comyoutube.com In the absence of a halide leaving group, reactions like the Chichibabin reaction, which involves the displacement of a hydride ion by a potent nucleophile like the amide anion (NH₂⁻), could be considered for the parent pyridine structure, typically occurring at the ortho position. youtube.com

Metal-Catalyzed Coupling at Other Pyridine Positions

Further functionalization of the this compound scaffold can be achieved through modern metal-catalyzed cross-coupling reactions. researchgate.net While traditional cross-coupling methods like the Suzuki-Miyaura reaction often rely on pre-functionalized substrates (e.g., halopyridines), recent advancements in C-H activation provide a direct route to derivatization. researchgate.netacs.org

Palladium-catalyzed C-H functionalization is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org In the context of this compound, the pyridine nitrogen atom acts as a directing group, favoring functionalization at the ortho positions (C2 and C6). However, the regioselectivity is influenced by the steric and electronic environment:

C2 Position: This position is ortho to the directing nitrogen atom and is sterically accessible, making it a prime candidate for C-H activation.

C6 Position: While also ortho to the nitrogen, this position is adjacent to the bulky 5-(3,4-difluorophenyl) group, which may provide significant steric hindrance, potentially reducing its reactivity compared to the C2 position.

C4 Position: This position is para to the nitrogen. Although electronically activated, it is sterically hindered by the adjacent aldehyde and difluorophenyl groups, making direct C-H functionalization challenging.

Therefore, metal-catalyzed coupling reactions are most likely to occur selectively at the C2 position. A range of coupling partners, including arylboronic acids, alkenes, and terminal alkynes, could be utilized under appropriate catalytic conditions to introduce diverse substituents.

Table 1: Potential Metal-Catalyzed C-H Functionalization Reactions at the C2 Position This table presents hypothetical reaction examples based on established methodologies for pyridine functionalization.

Reaction Type Coupling Partner Catalyst System (Example) Potential Product
Arylation Phenylboronic acid Pd(OAc)₂ / SPhos 2-Phenyl-5-(3,4-difluorophenyl)nicotinaldehyde
Alkenylation Styrene Pd(OAc)₂ / P(o-tolyl)₃ 2-Styryl-5-(3,4-difluorophenyl)nicotinaldehyde
Alkynylation Phenylacetylene PdCl₂(PPh₃)₂ / CuI 2-(Phenylethynyl)-5-(3,4-difluorophenyl)nicotinaldehyde

Reactivity Influenced by the Difluorophenyl Moiety

The 3,4-difluorophenyl group not only influences the reactivity of the pyridine ring but is itself a site for potential chemical modification. The two fluorine atoms are electron-withdrawing and can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, albeit under more forcing conditions than heavier halogens.

The reactivity of the fluorine atoms towards displacement is influenced by the position relative to the activating pyridine substituent. The C5-aryl bond renders the phenyl ring electron-deficient, thereby activating it towards nucleophilic attack.

C4'-Fluorine: This fluorine is para to the electron-withdrawing pyridine substituent. This position is significantly activated, making it the most probable site for nucleophilic displacement.

C3'-Fluorine: This fluorine is meta to the pyridine ring and is therefore less activated towards nucleophilic attack.

Consequently, a regioselective SNAr reaction with a strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide) would likely lead to the selective replacement of the fluorine atom at the C4' position. This pathway provides a valuable method for introducing further diversity into the molecular structure.

Applications in Advanced Organic Synthesis and Materials Science Research

5-(3,4-Difluorophenyl)nicotinaldehyde as a Strategic Intermediate in Complex Molecule Construction

The aldehyde functionality and the difluorophenyl-substituted pyridine (B92270) core make This compound a theoretically versatile intermediate for constructing complex molecules. The aldehyde group can serve as a key reaction handle for carbon-carbon bond formation and for incorporation into larger molecular frameworks through various synthetic transformations.

Synthesis of Polysubstituted Pyridine Systems

No specific research has been found that details the use of This compound as a starting material for the synthesis of polysubstituted pyridine systems. General synthetic strategies such as multicomponent reactions are often employed for the construction of highly substituted pyridines, but specific examples involving this aldehyde are not available in the literature. nih.govrsc.orgnih.gov

Formation of Annulated or Fused Heterocyclic Architectures

There is no published data on the use of This compound in the formation of annulated or fused heterocyclic structures. While the aldehyde group is a suitable functional group for participating in cyclization and annulation reactions to build complex heterocyclic systems, nih.govnih.gov specific instances of its application for this purpose are not documented.

Precursor in Medicinal Chemistry Research Programs

The combination of the pyridine ring and a difluorophenyl group suggests potential applications in medicinal chemistry, as these motifs are present in many biologically active compounds. electronicsandbooks.comrug.nl However, a review of the literature did not yield any specific medicinal chemistry research programs that report the use of This compound as a precursor or intermediate.

Contributions to Functional Materials Development

The electronic properties conferred by the fluorinated aromatic system and the pyridine ring suggest that This compound could be a precursor to functional organic materials.

Precursors for Polymeric Materials

No studies have been identified that report the synthesis of polymeric materials using This compound as a monomer or precursor. While pyridine-containing polymers are an active area of research, researchgate.net the specific incorporation of this aldehyde into a polymer backbone has not been described.

Exploration in Organic Photovoltaics

There is no available research that explores the use of This compound or its direct derivatives in the field of organic photovoltaics. Although fluorinated organic molecules are of interest for photovoltaic applications, elsevierpure.com this particular compound has not been investigated in this context.

This compound: A Versatile Building Block in Advanced Chemical Research

The chemical compound this compound is emerging as a significant molecule in the fields of advanced organic synthesis and materials science. Its unique structure, featuring a difluorophenyl group attached to a pyridine ring bearing an aldehyde, provides a versatile platform for the development of novel materials with tailored properties.

The strategic placement of the difluorophenyl and nicotinaldehyde moieties makes this compound a valuable precursor in the synthesis of more complex molecules with specific functionalities. These applications are particularly notable in the realm of nonlinear optics and supramolecular chemistry.

Potential in Nonlinear Optical (NLO) Active Chromophores

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching and data processing. The development of organic molecules with high NLO responses is an area of intense research. The intrinsic properties of this compound make it a promising candidate for the synthesis of NLO-active chromophores.

The aldehyde group serves as a reactive site for the construction of donor-π-acceptor (D-π-A) systems, a common design strategy for NLO molecules. The difluorophenyl group acts as an electron-withdrawing unit, which can enhance the second-order NLO response (β) of the resulting chromophore. Theoretical studies using density functional theory (DFT) have shown that incorporating strong electron-withdrawing groups can significantly increase the NLO properties of organic molecules. nih.gov For instance, the introduction of such groups can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often correlated with a larger hyperpolarizability. nih.gov

Research on similar aldehyde-functionalized aromatic compounds has demonstrated their successful use as precursors for NLO materials. documentsdelivered.com Experimental techniques like the Z-scan method are employed to characterize the NLO properties of newly synthesized compounds, measuring parameters such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). asianjournalofphysics.comresearchgate.net The synthesis of chromophores from precursors like this compound allows for the fine-tuning of their optical properties for specific technological applications. mdpi.comnih.gov

Supramolecular Chemistry and Non-Covalent Interactions of Pyridine Derivatives

The pyridine nitrogen and the aromatic rings in this compound and its derivatives play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. These assemblies are governed by a variety of non-covalent interactions.

π-π Stacking Interactions

Aromatic π-π stacking is a fundamental non-covalent interaction that influences the structure and properties of many organic materials. wikipedia.orgyoutube.com In derivatives of this compound, the electron-rich pyridine ring and the difluorophenyl ring can engage in π-π stacking interactions with other aromatic systems. The geometry of these interactions, whether face-to-face or edge-to-face, can significantly impact the crystal packing and the electronic properties of the material. researchgate.netresearchgate.net

The strength and nature of π-π stacking can be influenced by substituents on the aromatic rings. nih.gov Computational studies have been instrumental in understanding the energetics and preferred geometries of these interactions. researchgate.net For instance, studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable. researchgate.net The interplay between attractive and repulsive forces in what is termed "frustrated π-stacking" can be used to control the size and structure of self-assembled π-stacks. rsc.org

Table 1: Research Findings on π-π Stacking Interactions in Pyridine Derivatives

FindingSignificanceReference
Hydrogen bonding influences the geometry of stacked pyridines in crystals.Provides a mechanism to control supramolecular structure. nih.gov
Antiparallel-displaced geometry is often the most stable for pyridine dimers.Informs the design of materials with specific packing motifs. researchgate.net
Weak π-π interactions can still be present in crystal packing even with large centroid-centroid distances.Highlights the complexity and subtlety of these interactions. nih.gov
The concept of "frustrated π-stacking" allows for control over the size and sequence of π-stacks.Offers a strategy for designing functional molecular materials. rsc.org

Hydrogen Bonding Networks (e.g., C-H···π, N···H interactions)

Hydrogen bonds are another critical set of non-covalent interactions that dictate supramolecular assembly. youtube.com While classic hydrogen bonds involve electronegative atoms like oxygen or nitrogen, weaker interactions such as C-H···π and N···H also play a significant role.

N···H Interactions: The nitrogen atom of the pyridine ring in this compound and its derivatives can act as a hydrogen bond acceptor. It can interact with hydrogen atoms from other molecules, including those from C-H, N-H, or O-H groups. quora.comsemanticscholar.org These N···H interactions are crucial in forming chains, layers, and more complex three-dimensional networks in the solid state. acs.org The presence of polar hydrogen atoms attached to electronegative atoms can lead to stronger polar hydrogen-π (Hp-π) interactions, which are comparable in strength to conventional hydrogen bonds. nih.gov

Table 2: Key Hydrogen Bonding Interactions in Pyridine-Containing Supramolecular Structures

Interaction TypeDescriptionSignificance in Supramolecular AssemblyReference
C-H···π A weak hydrogen bond between a C-H group and an aromatic π-system.Influences crystal packing and molecular orientation. researchgate.netrsc.org
N···H The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with hydrogen donors.Forms extensive networks, leading to diverse supramolecular architectures. semanticscholar.orgacs.org
Polar Hydrogen-π (Hp-π) Involves polar hydrogen atoms (from N-H, O-H) and a π-system.Can be as strong as conventional hydrogen bonds, significantly impacting molecular interactions. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles in Nicotinaldehyde Chemistry

Influence of Fluorine Substitution Pattern on Molecular Properties

The introduction of fluorine atoms into the structure of 5-(3,4-Difluorophenyl)nicotinaldehyde significantly influences its molecular properties. Fluorine's high electronegativity and small size are key factors that alter the electronic and physicochemical characteristics of the molecule. nih.gov

Furthermore, the difluoro substitution pattern affects the molecule's pKa, or its acidity. The inductive effects brought about by fluorine's electronegativity generally increase the acidity of nearby functional groups. nih.govnih.gov The specific placement of fluorine at the 3 and 4 positions of the phenyl ring creates a distinct electronic environment that can modulate interactions with biological targets. This substitution can also alter the molecule's dipole moment, which is a critical factor in its solubility and ability to cross biological membranes. beilstein-journals.org

The presence of fluorine can also impact the conformational preferences of the molecule. While fluorine has minimal steric effects, its high electronegativity leads to significant electrostatic and hyperconjugative interactions that can influence the molecule's three-dimensional shape. beilstein-journals.org

Positional Effects of the Aryl Group on Reactivity and Derivatives' Functionality

The position of the 3,4-difluorophenyl group at the 5-position of the nicotinaldehyde ring is a critical determinant of the molecule's reactivity and the functionality of its derivatives. The aryl group, in this context, is a substituent derived from an aromatic ring. wikipedia.org Its placement on the pyridine (B92270) ring influences the electronic properties and, consequently, the chemical behavior of the aldehyde functional group.

The electron-withdrawing nature of the difluorophenyl group deactivates the pyridine ring towards electrophilic substitution, making reactions at other positions on the pyridine ring less favorable. libretexts.orgfiveable.me Conversely, this electronic pull can enhance the reactivity of the aldehyde group towards nucleophilic attack, a common reaction pathway for aldehydes.

The process of attaching an aryl group to a substituent, known as arylation, is often achieved through cross-coupling reactions. wikipedia.org The specific linkage at the 5-position of the nicotinaldehyde provides a scaffold that can be further modified. For instance, the aldehyde group can be a precursor for the synthesis of a wide range of derivatives, such as alcohols, carboxylic acids, imines, and more complex heterocyclic systems. The nature and reactivity of these derivatives are directly influenced by the electronic effects of the 5-aryl substituent.

Studies on related 5-aryl-substituted heterocyclic compounds have shown that the nature of the aryl group significantly impacts biological activity. For example, in a series of 5-aryl-furan-2-carboxamide derivatives, a 3,4-difluorophenyl analog was identified as a highly potent antagonist for the urotensin-II receptor. nih.gov This highlights how the specific positioning and electronic nature of the aryl group can be crucial for a molecule's biological function.

Rational Design of Analogs for Specific Research Objectives

The rational design of analogs of this compound is a key strategy in medicinal chemistry to develop compounds with improved potency, selectivity, and pharmacokinetic properties for specific research objectives. scirp.org This process often involves structure-based or ligand-based design approaches. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the lead compound, this compound, and evaluating the biological activity of the resulting analogs, researchers can deduce which molecular features are essential for its function. For example, SAR studies on 2-arylindoles revealed that substitutions at the 5-position significantly enhanced their potency as GnRH receptor antagonists. nih.gov

In the context of designing analogs of this compound, medicinal chemists might explore:

Modifications to the difluorophenyl ring: Altering the position or number of fluorine substituents to fine-tune electronic properties and metabolic stability. nih.gov

Replacement of the phenyl ring: Introducing other aromatic or heteroaromatic rings to explore different binding interactions.

Derivatization of the aldehyde group: Converting the aldehyde into other functional groups to probe interactions with different parts of a biological target or to improve physicochemical properties.

The goal of these modifications is to create analogs with optimized characteristics for a particular biological target, such as an enzyme or a receptor. For instance, if the target is an enzyme, analogs might be designed to be more potent inhibitors. nih.gov The design process is often guided by computational modeling to predict how changes in the molecular structure will affect binding affinity and other properties. nih.gov

Chemoinformatic Approaches to Compound Library Design

Chemoinformatic approaches are powerful tools for designing and managing large collections of chemical compounds, known as compound libraries, for high-throughput screening and other drug discovery efforts. nih.gov These computational methods help researchers explore a vast chemical space and prioritize compounds for synthesis and testing. nih.gov

For a compound like this compound, chemoinformatic tools can be used to design a library of related analogs with diverse but targeted structural features. This process typically involves several steps:

Scaffold Definition: The core structure, in this case, the 5-phenylnicotinaldehyde (B184396) scaffold, is identified. The Bemis-Murcko scaffolding approach is a common method for this purpose. lifechemicals.com

Virtual Library Enumeration: A virtual library of potential analogs is generated by computationally adding various substituents or modifying the scaffold in silico.

Filtering and Selection: The virtual library is then filtered based on various criteria to select the most promising candidates for synthesis. These filters can include predictions of "drug-likeness" (e.g., Lipinski's rule of five), solubility, metabolic stability, and potential toxicity. nih.govnih.gov

Diversity Analysis: Chemoinformatic methods are used to ensure that the designed library has sufficient structural diversity to maximize the chances of finding active compounds. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-(3,4-Difluorophenyl)nicotinaldehyde and its derivatives will increasingly prioritize sustainability and efficiency. While traditional cross-coupling methods have been effective, researchers are now looking towards greener alternatives that minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.

Future avenues of exploration include:

C-H Activation: Direct C-H activation/arylation strategies represent a major leap towards atom economy. These methods would bypass the need for pre-functionalized starting materials (like halogenated pyridines), directly coupling a C-H bond on the pyridine (B92270) ring with a difluorophenyl source.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging C-C bonds under mild conditions. Developing a photoredox-catalyzed synthesis for this compound could significantly lower the energy input and allow for greater functional group tolerance.

Biocatalysis: The use of engineered enzymes to catalyze the formation of the biaryl bond presents a highly sustainable, though challenging, future direction. Biocatalysis could offer unparalleled selectivity and operate in aqueous media under ambient conditions.

Magnetically Recoverable Catalysts: To address the issue of catalyst contamination in the final product and to improve the economic feasibility of the synthesis, the use of magnetically recoverable nanocatalysts is a promising area. nih.gov These catalysts, often iron-based nanoparticles with a catalytic surface, can be easily removed from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Challenges
Direct C-H Activation High atom economy, reduced synthetic steps.Regioselectivity control, harsh conditions may be required.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance.Catalyst cost and stability, scalability.
Biocatalysis High selectivity, environmentally benign (aqueous media).Enzyme development and stability, substrate scope.
Magnetically Recoverable Catalysts Ease of separation, catalyst recycling, reduced waste. nih.govCatalyst leaching, potential for lower activity than homogeneous catalysts. nih.gov

Integration of Advanced Automation in Synthesis and Characterization

To accelerate the discovery and optimization of reactions involving this compound, the integration of automated systems is becoming indispensable. Platforms that combine artificial intelligence (AI) with robotic chemical synthesis are set to revolutionize how derivatives of this compound are made and tested. youtube.com

Key aspects of this integration include:

AI-Powered Route Design: AI algorithms can analyze vast chemical databases to predict and suggest the most efficient and cost-effective synthetic routes in seconds, a task that would normally take chemists days or weeks. youtube.com

High-Throughput Screening (HTS): Automated robotic platforms can perform hundreds or even thousands of reactions in parallel at the microscale. youtube.com This allows for rapid screening of different catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for synthesizing or functionalizing this compound.

Automated Multi-Step Synthesis: Continuous flow chemistry, managed by computer-controlled systems, enables the automated, multi-step production of molecules. youtube.com These "molecule printers" can be programmed to execute complex reaction sequences, purify the intermediates, and deliver the final product with high reproducibility. youtube.com This technology promises to dramatically shorten development cycles from months to days. youtube.com

Real-Time Analytical Feedback: Integrating analytical tools like NMR and mass spectrometry directly into the automated synthesis workflow allows for real-time monitoring of reaction progress. This data can be fed back into the control system to make dynamic adjustments, ensuring optimal yield and purity. youtube.com

Deepening Understanding through Integrated Experimental and Computational Studies

A synergistic approach combining experimental work with computational modeling is crucial for a deeper understanding of the properties and reactivity of this compound. Density Functional Theory (DFT) and other computational methods can provide insights that are difficult to obtain through experiments alone. tandfonline.comresearchgate.net

Future research will likely focus on:

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can predict the reactive sites of the molecule. researchgate.net For this compound, this can help in understanding its interactions with biological targets or its role in forming larger supramolecular structures. The distribution of positive and negative potential across the molecule suggests the possibility of significant dipole-dipole intermolecular interactions. researchgate.net

Conformational Analysis: The fluorine substituents can influence the preferred three-dimensional shape (conformation) of the molecule, which is critical for its biological activity and material properties. bohrium.com Computational studies can predict the most stable conformations and the energy barriers between them.

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain why certain products are formed and guiding the design of more efficient syntheses.

Predicting Spectroscopic and Physicochemical Properties: DFT calculations can accurately predict spectroscopic data (like NMR and IR spectra) and physicochemical properties, which aids in the characterization of new derivatives and provides a strong correlation with experimental results. tandfonline.comnih.gov

Expanding the Scope of Material and Organic Synthesis Applications

The unique electronic properties conferred by the difluorophenyl group, combined with the reactive aldehyde and the versatile pyridine core, make this compound a valuable building block for advanced materials and complex organic molecules.

Potential future applications include:

Organic Electronics: Fluorinated aromatic compounds are of great interest in materials science for applications such as liquid crystals and organic solar cells due to the stability of the C-F bond. researchgate.netmdpi.com The aldehyde group provides a convenient handle for incorporating this molecule into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The aldehyde functionality allows this compound to act as a monomer in the synthesis of highly ordered, porous materials. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Advanced Imaging Agents: The incorporation of fluorine, particularly the isotope ¹⁸F, is a cornerstone of Positron Emission Tomography (PET) imaging. nih.govnih.gov Future research could focus on developing ¹⁸F-labeled versions of this compound as novel PET tracers for diagnostic applications in oncology or neuroscience. nih.gov The half-life of ¹⁸F (approximately 110 minutes) is advantageous for imaging studies. nih.gov

Synthetic Scaffolding: In organic synthesis, the aldehyde can be readily transformed into a wide array of other functional groups (e.g., alcohols, amines, carboxylic acids, alkenes), making it a versatile starting point for the synthesis of complex, multi-functionalized pyridine derivatives.

Role in Advancing Fundamental Concepts in Organic and Medicinal Chemistry

Beyond its direct applications, the study of this compound and its analogues contributes to a more profound understanding of fundamental chemical principles.

Key areas of impact include:

Fluorine's Role in Molecular Interactions: The selective placement of fluorine atoms dramatically influences a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to protein targets. nih.gov Studying how the 3,4-difluoro substitution pattern on the phenyl ring affects these properties compared to other fluorination patterns provides valuable data for rational drug design. nih.gov A major challenge remains the rational installation of fluorine to optimize molecular properties. nih.gov

Structure-Activity Relationships (SAR): As a core fragment in medicinal chemistry, this molecule serves as an excellent platform for systematic SAR studies. By synthesizing and testing a library of derivatives with modifications to the pyridine, phenyl, or aldehyde groups, researchers can build detailed models that correlate specific structural features with biological activity.

Pyridine Ring as a Bioisostere: The pyridine ring is a common motif in pharmaceuticals. Investigating how the electronic properties of the pyridine nitrogen are modulated by the electron-withdrawing difluorophenyl group can enhance our understanding of how to fine-tune the basicity (pKa) of drug candidates, which in turn affects their pharmacokinetic profiles. bohrium.com

Non-covalent Interactions: The fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are crucial for molecular recognition and self-assembly. Detailed studies of this compound can provide new insights into the nature and strength of these fluorine-centered interactions.

Q & A

Q. Key Parameters :

  • Catalyst loading (1-2 mol% Pd) to avoid side reactions.
  • Temperature control (80-90°C) to balance reaction rate and decomposition.
  • Moisture-free conditions to prevent boronic acid hydrolysis.

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and aldehyde functionality (δ ~10 ppm for CHO).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ = 248.05).
  • HPLC Analysis : Reverse-phase C18 column (ACN/H₂O mobile phase) to assess purity (>98% recommended for biological studies).

Data Interpretation Tip : Compare spectral data with structurally analogous compounds, such as 6-(4-formylphenyl)nicotinaldehyde, to validate substituent effects .

Basic Question: What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:
Based on safety and stability guidelines for aldehydes:

  • Storage Conditions :

    ParameterRequirementRationale
    Temperature-20°C (under N₂)Prevents aldehyde oxidation
    LightAmber glass vialMinimizes photodegradation
    HumidityDesiccator (silica gel)Avoids hydrolysis to carboxylic acid
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structural Benchmarking : Compare with compounds like 3,5-difluoro-4-nitrobenzaldehyde, which has documented enzyme inhibition data, to isolate substituent effects .
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities.
  • Metabolic Stability Testing : Evaluate liver microsome degradation to rule out metabolite interference .

Advanced Question: What strategies are effective in elucidating the reaction mechanisms involving this compound in complex organic syntheses?

Methodological Answer:
Mechanistic studies require:

  • Isotopic Labeling : Use deuterated aldehydes (e.g., R-CD=O) to track aldehyde participation in nucleophilic additions.
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹).
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for key steps like imine formation .

Advanced Question: How does the substitution pattern on the phenyl ring influence the physicochemical properties of this compound compared to its structural analogs?

Methodological Answer:
Fluorine positioning alters electronic and steric properties:

CompoundSubstituentsLogPDipole Moment (D)Biological Activity
5-(3,4-Difluorophenyl)3,4-diF2.14.5Moderate enzyme inhibition
3,5-Difluoro-4-nitrobenzaldehyde 3,5-diF, 4-NO₂1.85.2Stronger receptor binding
4-Fluoro-2-nitrophenol 4-F, 2-NO₂1.53.9Antimicrobial

Key Insight : Electron-withdrawing groups (e.g., -NO₂) reduce LogP but increase dipole moments, impacting solubility and target interactions .

Advanced Question: What methodologies are recommended for studying the interaction of this compound with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd).
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model aldehyde-protein docking.
  • Fluorescence Quenching : Monitor tryptophan emission shifts upon compound binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.